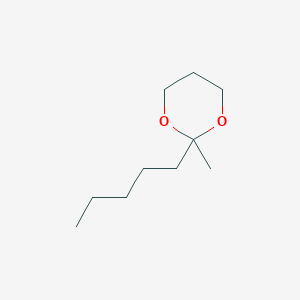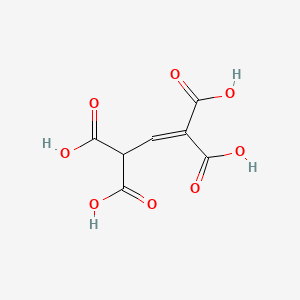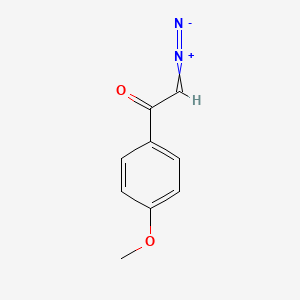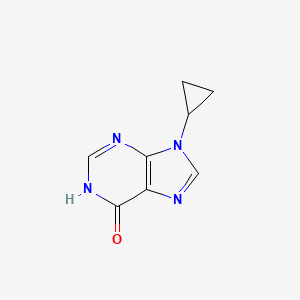![molecular formula C14H26O8 B14734826 1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane CAS No. 6410-72-6](/img/structure/B14734826.png)
1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane is a chemical compound with a complex structure that includes peroxy, carbonyloxy, and ethane-diyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane involves multiple steps, including the formation of peroxy and carbonyloxy groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of peroxy and carbonyloxy groups, which can act as reactive sites.
Common Reagents and Conditions
Common reagents used in reactions involving 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from reactions involving 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane involves its interaction with molecular targets and pathways. The peroxy and carbonyloxy groups can participate in redox reactions, influencing cellular processes and biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-phenoxyethyl) peroxydicarbonate: Shares similar peroxy and carbonyloxy groups but differs in its overall structure and properties.
1,1’-[Oxybis(2,1-ethanediyloxy)]bis(4-nitrobenzene): Contains similar ethane-diyloxy groups but has different functional groups and applications.
Propiedades
Número CAS |
6410-72-6 |
|---|---|
Fórmula molecular |
C14H26O8 |
Peso molecular |
322.35 g/mol |
Nombre IUPAC |
2-butoxyethoxycarbonyloxy 2-butoxyethyl carbonate |
InChI |
InChI=1S/C14H26O8/c1-3-5-7-17-9-11-19-13(15)21-22-14(16)20-12-10-18-8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
SLZMTAPWENYSBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)OOC(=O)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[(4-Nitrophenyl)sulfonyl]glutamic acid](/img/structure/B14734747.png)
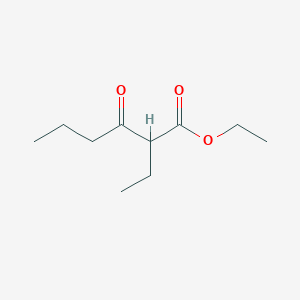
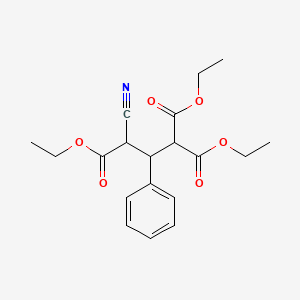
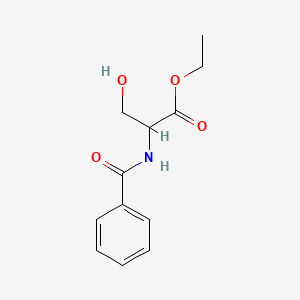
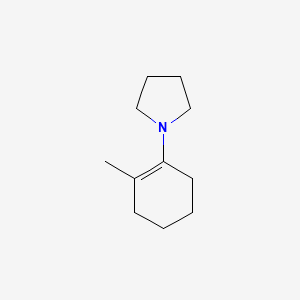
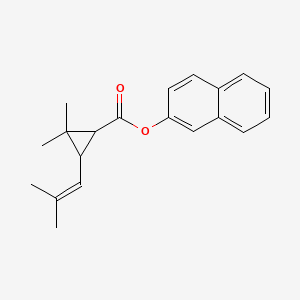
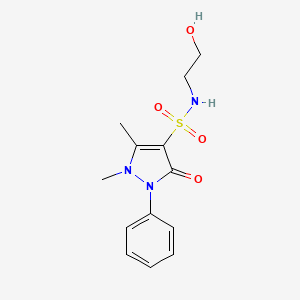
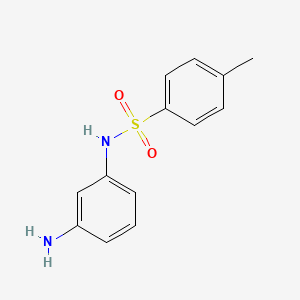
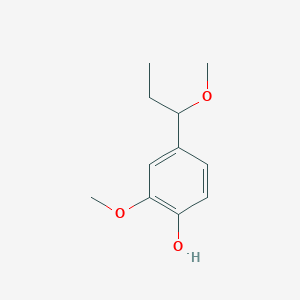
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
